molecular formula C10H19NO B15326287 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B15326287
M. Wt: 169.26 g/mol
InChI Key: PNQCNQXPOPJLMI-UHFFFAOYSA-N
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Description

7,7-Dimethyl-8-oxa-2-azaspiro[45]decane is a spiro compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide or a halohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar spirocyclic compounds .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NO/c1-9(2)7-10(4-6-12-9)3-5-11-8-10/h11H,3-8H2,1-2H3

InChI Key

PNQCNQXPOPJLMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCNC2)CCO1)C

Origin of Product

United States

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